molecular formula C7H5ClN2 B032192 4-chloro-1H-pyrrolo[3,2-c]pyridine CAS No. 60290-21-3

4-chloro-1H-pyrrolo[3,2-c]pyridine

Cat. No. B032192
CAS RN: 60290-21-3
M. Wt: 152.58 g/mol
InChI Key: NGRAFQOJLPCUNE-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrrolo[3,2-c]pyridine is a chemical compound with a complex molecular structure and significant properties. It is studied for its electronic structure, bonding schemes, and potential applications in various fields.

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives, including 4-chloro-1H-pyrrolo[3,2-c]pyridine, often involves multi-step chemical processes. These processes can include reactions such as chlorination, rearrangement, and coupling reactions under various conditions (Nechayev et al., 2013).

Molecular Structure Analysis

The molecular structure of 4-chloro-1H-pyrrolo[3,2-c]pyridine has been analyzed using high-resolution X-ray diffraction and density functional theory (DFT) studies. The topology of bonding within the molecule and intermolecular hydrogen bonds have been investigated, revealing insights into the covalent nature of bonds in its structure (Hazra et al., 2012).

Chemical Reactions and Properties

4-Chloro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including nitration, nitrosation, bromination, iodination, and reaction with Mannich bases. These reactions predominantly occur at specific positions on the pyridine ring, indicating its reactive nature and the influence of its structure on its reactivity (Herbert & Wibberley, 1969).

Physical Properties Analysis

The physical properties of 4-chloro-1H-pyrrolo[3,2-c]pyridine and related compounds have been studied through various spectroscopic techniques. These studies provide insights into bond lengths, angles, and the impact of substitutions on the physical characteristics of the compound (Nelson et al., 1988).

Chemical Properties Analysis

The chemical properties of 4-chloro-1H-pyrrolo[3,2-c]pyridine are influenced by its molecular structure. Studies using DFT and other theoretical methods have been conducted to predict and understand its spectral and geometrical data, as well as its physicochemical properties (Louroubi et al., 2019).

Scientific Research Applications

  • Pharmaceutical Research and Organic Synthesis : A method was developed for selective chlorination of the C1-H bond in 4-aryl pyrrolo[1,2-a]quinoxalines, facilitating the synthesis of diverse compounds for pharmaceutical research and organic synthesis (Le et al., 2021).

  • Synthesis of 4-azaindoles : A new synthesis of pyrrolo[3,2-b] pyridine allows for the construction of the pyrrolo[3,2-b] pyridine ring, enabling the synthesis of 4-azaindoles bearing a sensitive group at C-7 (Aiello et al., 1978).

  • Biological Activities : Pyrrolo[3,4-c]pyridine derivatives show potential as analgesic, sedative agents, and treatments for nervous and immune system diseases. They also exhibit antibacterial, antiviral, and antitumor properties (Wójcicka & Redzicka, 2021).

  • Physiological Applications : Green fluorescent pyrrolo[3,4-c]pyridine derivative HPPT shows high photostability, large Stokes shift, and is promising for physiological applications (Bashmakova et al., 2021).

  • Synthesis of Dichloro-1H-pyrrolo[3,2-c]pyridine : Chlorination of 1H-pyrrolo[3,2-c]pyridin-4,6(5H, 7H)dione yields 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine, which has potential uses in further chemical transformations (Schneller & Hosmane, 1978).

  • Synthesis of Trifloxysulfuron : A method for synthesizing 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate in the synthesis of trifloxysulfuron, was demonstrated (Zuo Hang-dong, 2010).

  • Synthesis of Pyrrolo[3,2-c]pyridin-2-ones : An efficient new route for the synthesis of pyrrolo[3,2-c]pyridin-2-ones and pyrido[3,4-b]pyrrolizidin-1-ones was presented, using 4-chloro-N-benzyl-2(1 H)-pyridinone (Edstrom & Yu, 1994).

  • Electronic Structure Analysis : 4-chloro-1H-pyrrolo[2,3-b]pyridine was studied for its topological features and electronic structure, revealing high kinetic stability due to its large HOMO-LUMO energy gap and covalent nature of N-C and C-C bonds (Hazra et al., 2012).

Future Directions

The future directions for 4-chloro-1H-pyrrolo[3,2-c]pyridine involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

4-chloro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-5-1-3-9-6(5)2-4-10-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRAFQOJLPCUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556066
Record name 4-Chloro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1H-pyrrolo[3,2-c]pyridine

CAS RN

60290-21-3
Record name 4-Chloro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1H-pyrrolo[3,2-c]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-1H-pyrrolo[3,2-c]pyridine
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Citations

For This Compound
16
Citations
DS Williamson, GP Smith, GK Mikkelsen… - Journal of medicinal …, 2021 - ACS Publications
Inhibitors of leucine-rich repeat kinase 2 (LRRK2) and mutants, such as G2019S, have potential utility in Parkinson’s disease treatment. Fragment hit-derived pyrrolo[2,3-d]pyrimidines …
Number of citations: 19 pubs.acs.org
AD Khoje, C Charnock, B Wan, S Franzblau… - Bioorganic & medicinal …, 2011 - Elsevier
6,9-Disubstituted purines and 7-deazapurines are known to be powerful inhibitors of Mycobacterium tuberculosis (Mtb) in vitro. Analogs modified in the six-membered ring (…
Number of citations: 40 www.sciencedirect.com
S Radix, F Hallé, Z Mahiout… - Helvetica Chimica …, 2022 - Wiley Online Library
The preparation of various 5‐ and 6‐azaindoles, heterocyclic structures that are frequently part of molecules in clinical development, and their monohydroxy analogues were described. …
Number of citations: 0 onlinelibrary.wiley.com
XQ Yin, SW Schneller - Antiviral Chemistry and …, 2017 - journals.sagepub.com
Objective To synthesize 3,7-dideazaneplanocin and evaluate its antiviral potential. Methods The target 3,7-dideazaneplanocin has been prepared in five steps from a readily available …
Number of citations: 1 journals.sagepub.com
N Bata, A Chaikuad, NA Bakas… - Journal of medicinal …, 2021 - ACS Publications
Serine/threonine-protein kinases 3 and 4 (STK3 and STK4, respectively) are key components of the Hippo signaling pathway, which regulates cell proliferation and death and provides …
Number of citations: 12 pubs.acs.org
M Zak, P Yuen, X Liu, S Patel, D Sampath… - Journal of Medicinal …, 2016 - ACS Publications
NAMPT inhibitors may show potential as therapeutics for oncology. Throughout our NAMPT inhibitor program, we found that exposed pyridines or related heterocyclic systems in the left-…
Number of citations: 28 pubs.acs.org
YP Auberson, T Troxler, X Zhang, CR Yang… - …, 2015 - Wiley Online Library
Ergolines were recently identified as a novel class of H3 receptor (H3R) inverse agonists. Although their optimization led to drug candidates with encouraging properties for the …
SJ Stachel, JM Sanders, DA Henze… - Journal of Medicinal …, 2014 - ACS Publications
We have identified several series of small molecule inhibitors of TrkA with unique binding modes. The starting leads were chosen to maximize the structural and binding mode diversity …
Number of citations: 72 pubs.acs.org
LAT Cleghorn, S Albrecht, L Stojanovski… - Journal of Medicinal …, 2015 - ACS Publications
There is an urgent need for new, brain penetrant small molecules that target the central nervous system second stage of human African trypanosomiasis (HAT). We report that a series of …
Number of citations: 32 pubs.acs.org
W Li - 2008 - search.proquest.com
Aristeromycin and neplanocin A are two examples of potent S-adenosylhomocysteine hydrolase inhibitors. As a consequence, they show significant broad-spectrum antiviral activity, …
Number of citations: 4 search.proquest.com

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